Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate
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Overview
Description
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core This structure is known for its diverse pharmacological activities and is a significant scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These methods would typically employ batch or continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. For example, it might inhibit kinases or other signaling molecules, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have comparable biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also share a similar core structure and are used in medicinal chemistry.
Uniqueness
Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyrazin-2-ylacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)5-8-7-13-4-3-11-6-9(13)12-8/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
PKOVHOUVJMLSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CN=CC2=N1 |
Origin of Product |
United States |
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